2-(2-(4-Chlorophenoxy)acetamido)thiophene-3-carboxamide
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Overview
Description
Synthesis Analysis
While specific synthesis methods for “2-(2-(4-Chlorophenoxy)acetamido)thiophene-3-carboxamide” were not found, a similar compound, “2-(2-(4-Nitrophenyl)acetamido)thiophene-3-carboxamide”, has been synthesized by stirring a solution of 4-(2-chloroacetamido)thiophene-3-carboxamide in ethylene glycol, to which the appropriate aromatic amine was added .
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of derivatives related to 2-(2-(4-Chlorophenoxy)acetamido)thiophene-3-carboxamide have been extensively studied. These compounds are synthesized using various chemical reactions, including the Gewald reaction, and are characterized by techniques like IR, 1H NMR, and Mass spectral data. For example, Bhattacharjee et al. (2011) synthesized Schiff bases from 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide, demonstrating the compound's versatility as a precursor for further chemical modifications (Bhattacharjee, Saravanan, & Mohan, 2011).
Anticancer Activity
The anticancer activity of thiophene derivatives has been a significant area of research. Atta and Abdel‐Latif (2021) synthesized new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives and tested their in vitro cytotoxicity, showcasing the potential of thiophene derivatives as anticancer agents (Atta & Abdel‐Latif, 2021).
Antimicrobial Evaluation
The synthesized derivatives of thiophene carboxamide have also been evaluated for their antimicrobial properties. Talupur, Satheesh, and Chandrasekhar (2021) reported the synthesis and antimicrobial evaluation of thiophene-2-carboxamides, contributing to the search for new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Anti-Inflammatory Activity
The anti-inflammatory properties of thiophene derivatives have been explored in several studies. For instance, Al-Ostoot et al. (2020) synthesized and analyzed the anti-inflammatory activity of a new indole acetamide derivative, providing insights into its potential therapeutic applications (Al-Ostoot et al., 2020).
Metal-Organic Frameworks (MOFs)
Thiophene-based MOFs have shown promise in environmental applications, such as luminescence sensing and pesticide removal. Zhao et al. (2017) constructed thiophene-based MOFs capable of efficient luminescent sensing and selective removal of environmental contaminants (Zhao et al., 2017).
Mechanism of Action
Target of Action
Thiophene-based analogs have been found to exhibit a variety of biological effects, suggesting that they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with various targets, leading to a range of biological effects . The specific interactions of this compound with its targets would need further investigation.
Biochemical Pathways
Thiophene derivatives have been associated with a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties , suggesting that they may affect multiple biochemical pathways.
Result of Action
Given the diverse biological effects associated with thiophene derivatives , it is likely that this compound may have multiple effects at the molecular and cellular levels.
Properties
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3S/c14-8-1-3-9(4-2-8)19-7-11(17)16-13-10(12(15)18)5-6-20-13/h1-6H,7H2,(H2,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPXNLGNHKXRII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=C(C=CS2)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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